Lipophilicity (XLogP3) Differentiation: Beta-Alanine vs. Glycine Conjugate
The target compound (CAS 5249-21-8) exhibits a computed XLogP3-AA value of 0.3, which is 0.5 log units higher than the glycine analog N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycine (CAS 90152-88-8) at XLogP = -0.2 [1][2]. This difference corresponds to an approximately 3.2-fold greater predicted partition coefficient favoring the organic phase for the beta-alanine conjugate. The increased lipophilicity arises from the additional methylene group in the beta-alanine side-chain and positions the target compound closer to the optimal Lipinski Rule of Five XLogP range (0–3) for oral bioavailability consideration [3].
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycine (CAS 90152-88-8): XLogP = -0.2 |
| Quantified Difference | ΔXLogP = +0.5 log units (~3.2× higher organic-phase partitioning for target) |
| Conditions | Computed via PubChem XLogP3-AA algorithm (target) and XLogP algorithm (comparator); values from authoritative cheminformatics databases |
Why This Matters
The 0.5 log unit lipophilicity difference can significantly influence passive membrane permeability and non-specific protein binding in biological assays, making CAS 5249-21-8 the more suitable candidate when moderate lipophilicity is required for cellular uptake studies.
- [1] PubChem CID 676130: Computed Properties – XLogP3-AA = 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/676130 (accessed 2026-04-27). View Source
- [2] Basechem: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycine (CAS 90152-88-8), XLogP = -0.2. https://www.basechem.org (accessed 2026-04-27). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Rule of Five reference for optimal XLogP range). View Source
